molecular formula C9H14N6O4 B2982878 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-40-2

7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2982878
CAS No.: 333752-40-2
M. Wt: 270.249
InChI Key: IIFKJMCZIUMZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C9H14N6O4 and its molecular weight is 270.249. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O4/c1-14-6-5(7(18)12-9(14)19)15(2-4(17)3-16)8(11-6)13-10/h4,16-17H,2-3,10H2,1H3,(H,11,13)(H,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFKJMCZIUMZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2,3-Dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to known pharmacological agents and has been studied for its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C10H14N4O4C_{10}H_{14}N_4O_4 and is characterized by a purine base with a hydrazinyl group and a dihydroxypropyl substituent. Its structural features suggest potential interactions with biological macromolecules.

Biological Activity Overview

The biological activity of 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be summarized in the following areas:

1. Antioxidant Activity

Research indicates that purine derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may enhance radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have shown that compounds similar to this purine derivative can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory conditions.

3. Antimicrobial Properties

Preliminary investigations have reported that the compound demonstrates antimicrobial activity against various pathogens. This could be attributed to its ability to interfere with microbial metabolism or cell wall synthesis.

4. Anticancer Potential

Some studies indicate that purine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms at play for this compound.

The exact mechanisms through which 7-(2,3-dihydroxypropyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds often act as inhibitors of key enzymes involved in nucleotide metabolism.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.

Case Studies

Several case studies have explored the biological activities of related compounds:

StudyFindings
Study A (2020)Demonstrated significant antioxidant activity in vitro, suggesting potential protective effects against oxidative damage.
Study B (2021)Reported anti-inflammatory effects in animal models, with reduced levels of TNF-alpha and IL-6 after treatment with similar purine derivatives.
Study C (2022)Showed promising antimicrobial activity against Gram-positive bacteria, indicating potential for development as an antibiotic agent.

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